molecular formula C10H18N2O2 B1493143 2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2097962-98-4

2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No. B1493143
CAS RN: 2097962-98-4
M. Wt: 198.26 g/mol
InChI Key: RFFVMCZXCVBLBH-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is also known as 3-amino-3-azabicyclo[3.3.0]octane . It has a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol .


Molecular Structure Analysis

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine contains a total of 24 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 N hydrazine, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a molecular weight of 126.20 g/mol and a molecular formula of C7H14N2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 126.115698455 g/mol .

Scientific Research Applications

Sustainable Catalytic Pyrrole Synthesis

Research highlights the development of sustainable catalytic methods for synthesizing pyrroles, which are crucial in biochemistry, pharmacy, and materials science. A study by Michlik and Kempe (2013) outlines an iridium-catalyzed synthesis starting from renewable resources, marking a significant step toward eco-friendly chemical processes (Michlik & Kempe, 2013).

Advanced Material Development

Pyrroles, due to their structural diversity and functionality, are integral in creating advanced materials. The synthesis of new melanoidin-like Maillard polymers from 2-deoxypentoses, as explored by Tressl et al. (1998), demonstrates the compound's potential in developing materials with unique properties (Tressl, Wondrak, Krüger, & Rewicki, 1998).

Heterocyclic Compound Synthesis

The creation of complex heterocyclic structures is another significant application. For instance, Gabriele et al. (2012) described a palladium iodide-catalyzed approach to functionalized pyrrole derivatives, showcasing the versatility of pyrroles in synthesizing biologically relevant molecules (Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012).

Pharmaceutical Applications

The compound's role extends into pharmaceuticals, with research into synthesizing biologically active molecules. A study by Adhikary et al. (2015) developed a method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, potential intermediates for drugs (Adhikary, Kwon, Chung, & Koo, 2015).

Peptide Synthesis

The synthesis and application in peptide construction, as detailed by Akiyama et al. (1985), show the compound's utility in creating polymer-bond cyclic N-hydroxy amides for peptide synthesis, highlighting its role in biochemistry and molecular biology (Akiyama, Shimizu, Aiba, & Katoh, 1985).

properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-4-9(14)12-5-8-2-1-3-10(8,6-12)7-13/h8,13H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFVMCZXCVBLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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